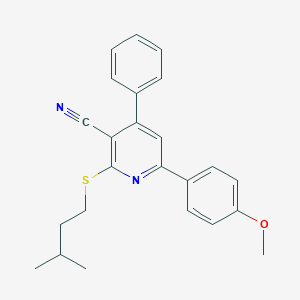

![molecular formula C28H21N5O2 B460470 6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 445390-57-8](/img/structure/B460470.png)

6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6’-Amino-1-benzyl-3’-methyl-2-oxo-1’-phenylspiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile” is a derivative of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole], which is a type of spirooxindole . Spirooxindoles have a distinctive place in organic and medicinal chemistry due to their biological potential . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives, including the compound , can be performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . This process is characterized by its mild and neutral reaction media, short reaction times, high yields, and operational simplicity . The Fischer indolisation–indole N-alkylation sequence is also a common method for the synthesis of indole derivatives .

Scientific Research Applications

Corrosion Inhibition

One significant application of this compound, specifically the derivative SIPP-2 (6′-amino-3′-methyl-2-oxo-1′-phenyl-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile), is in the field of corrosion inhibition. Gupta et al. (2018) investigated its effectiveness as a green corrosion inhibitor for mild steel in hydrochloric acid, finding high inhibition efficiency and suggesting its utility in industrial applications involving metal protection (Gupta et al., 2018).

Green Synthesis and Crystallographic Studies

The compound has been synthesized using environmentally friendly methods. Sharma et al. (2016) focused on its green synthesis and analyzed its spectral and X-ray crystallographic behaviors, providing valuable insights into its structure and potential applications in various biological fields (Sharma et al., 2016).

Synthesis Methodologies

Litvinov et al. (2009) developed new synthesis methods for similar compounds, highlighting the compound's relevance in chemical synthesis processes. Their work contributes to understanding and improving the synthesis of such complex molecules (Litvinov et al., 2009).

Biological Activity and Antimicrobial Properties

Mandour et al. (2012) explored the potential biological activity of related compounds, finding significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. This suggests possible pharmaceutical applications for the compound or its derivatives (Mandour et al., 2012).

properties

IUPAC Name |

6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N5O2/c1-18-24-26(33(31-18)20-12-6-3-7-13-20)35-25(30)22(16-29)28(24)21-14-8-9-15-23(21)32(27(28)34)17-19-10-4-2-5-11-19/h2-15H,17,30H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFWEPCQVAIAAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl {[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B460388.png)

![2-[(2-phenoxyethyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460389.png)

![2-(butylsulfanyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460391.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460392.png)

![3-amino-4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460393.png)

![[3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B460397.png)

![3-amino-N-(5-methyl-3-isoxazolyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460398.png)

![1-[3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone](/img/structure/B460399.png)

![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B460401.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B460402.png)

![[3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B460403.png)

![(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B460407.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate](/img/structure/B460409.png)